2,2'-(1,2-Phenylene)dinaphthalene
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Overview
Description
2,2’-(1,2-Phenylene)dinaphthalene is an organic compound composed of two naphthalene units connected by a 1,2-phenylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,2-Phenylene)dinaphthalene typically involves the coupling of naphthalene derivatives with a phenylene linker. One common method is the reaction of 2-naphthylmagnesium bromide with 1,2-dibromobenzene under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of 2,2’-(1,2-Phenylene)dinaphthalene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2,2’-(1,2-Phenylene)dinaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the naphthalene rings, producing substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Nitrated or halogenated naphthalene derivatives.
Scientific Research Applications
2,2’-(1,2-Phenylene)dinaphthalene has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2’-(1,2-Phenylene)dinaphthalene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2’-(1,3-Phenylene)dinaphthalene: Similar structure but with a 1,3-phenylene bridge.
2,2’-(1,4-Phenylene)dinaphthalene: Similar structure but with a 1,4-phenylene bridge.
o-Phenylenediamine: Contains a phenylene bridge but with amino groups instead of naphthalene units.
Uniqueness
2,2’-(1,2-Phenylene)dinaphthalene is unique due to its specific 1,2-phenylene linkage, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
138048-70-1 |
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Molecular Formula |
C26H18 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-(2-naphthalen-2-ylphenyl)naphthalene |
InChI |
InChI=1S/C26H18/c1-3-9-21-17-23(15-13-19(21)7-1)25-11-5-6-12-26(25)24-16-14-20-8-2-4-10-22(20)18-24/h1-18H |
InChI Key |
HGRDONMGZKZAPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC=CC=C3C4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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